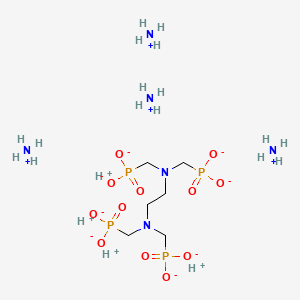
Tetraammonium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraammonium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a complex organophosphonate compound. It is known for its chelating properties, which make it useful in various industrial and scientific applications. The compound’s structure includes multiple phosphonate groups, which contribute to its ability to bind metal ions effectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetraammonium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethane-1,2-diamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled pH conditions to ensure the formation of the desired phosphonate groups. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Tetraammonium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can also be reduced, although this is less common due to the stability of the phosphonate groups.
Substitution: The compound can participate in substitution reactions where the phosphonate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles that can attack the phosphonate groups under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Tetraammonium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: The compound’s ability to chelate metal ions makes it useful in biological studies, particularly in enzyme inhibition and protein purification.
Industry: The compound is used in industrial processes, such as water treatment, where it helps to prevent scale formation and corrosion by binding metal ions.
Mecanismo De Acción
The mechanism by which tetraammonium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate exerts its effects involves the chelation of metal ions. The multiple phosphonate groups in the compound bind to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes or prevent the precipitation of metal salts in industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with multiple phosphonate groups.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer phosphonate groups.
Uniqueness
Tetraammonium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its specific structure, which provides a higher density of phosphonate groups compared to other chelating agents. This allows for stronger and more stable metal ion binding, making it particularly effective in applications requiring robust chelation .
Propiedades
Número CAS |
93983-10-9 |
|---|---|
Fórmula molecular |
C6H32N6O12P4 |
Peso molecular |
504.25 g/mol |
Nombre IUPAC |
tetraazanium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.4H3N/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);4*1H3 |
Clave InChI |
SJJUATKUTNDIHJ-UHFFFAOYSA-N |
SMILES canónico |
[H+].[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,3aR,6S,6aS)-3-[4-[3-(6,7-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12712330.png)

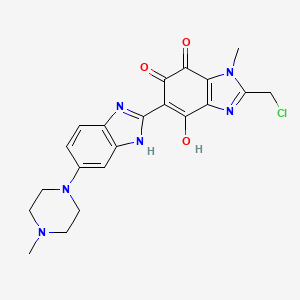
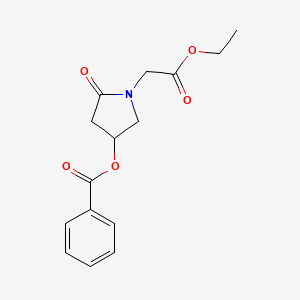

![(8Z,9Z,11Z,12Z)-N-[2-[4,5-Dihydro-2-(heptadeca-8,11-dienyl)-1H-imidazol-1-YL]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12712354.png)
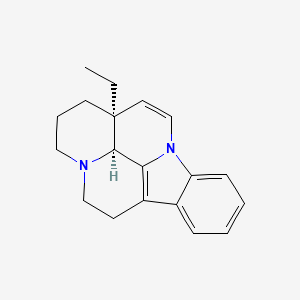
![2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]-](/img/structure/B12712380.png)
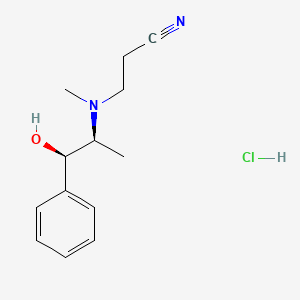
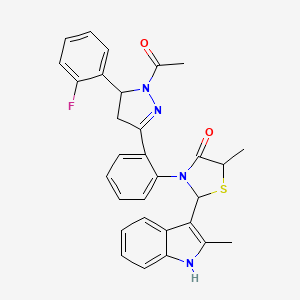
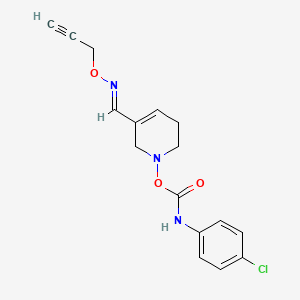
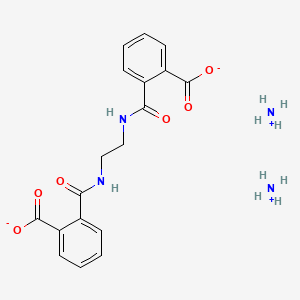
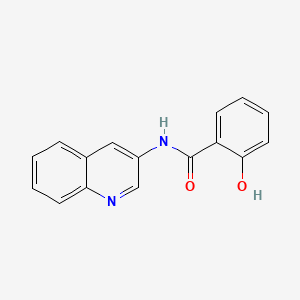
![[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate](/img/structure/B12712407.png)
